molecular formula C6H8N2O2 B12328095 1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde

1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B12328095
M. Wt: 140.14 g/mol
InChI Key: QNUINGUWIGWHOH-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and an aldehyde group at the third position of the pyrazole ring

Preparation Methods

The synthesis of 1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde can be achieved through several routes. One common method involves the reaction of 1H-pyrazole-3-carbaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. Another approach involves the use of protecting groups to selectively introduce the methoxymethyl group at the desired position, followed by deprotection to yield the final product.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid, while reduction yields 1-(Methoxymethyl)-1H-pyrazole-3-methanol.

Scientific Research Applications

1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modification, making it a versatile building block in organic synthesis.

    Biology: The compound can be used in the development of biochemical assays to study enzyme activity and protein interactions. Its aldehyde group can form covalent bonds with amino groups in proteins, facilitating the study of protein-ligand interactions.

    Medicine: It has potential applications in drug discovery and development. The pyrazole ring is a common scaffold in pharmaceuticals, and modifications of this compound can lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biochemical assays, the aldehyde group can react with amino groups in proteins to form Schiff bases, which can be used to study enzyme activity and protein interactions. In medicinal chemistry, modifications of the pyrazole ring and the methoxymethyl group can lead to compounds that interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects.

Comparison with Similar Compounds

1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives, such as:

    1H-pyrazole-3-carbaldehyde: Lacks the methoxymethyl group, making it less versatile in terms of further functionalization.

    1-(Hydroxymethyl)-1H-pyrazole-3-carbaldehyde: Contains a hydroxymethyl group instead of a methoxymethyl group, which can affect its reactivity and solubility.

    1-(Methoxymethyl)-1H-pyrazole-4-carbaldehyde:

The uniqueness of this compound lies in its combination of functional groups and their positions on the pyrazole ring, which provide a balance of reactivity and stability for various applications.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-(methoxymethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C6H8N2O2/c1-10-5-8-3-2-6(4-9)7-8/h2-4H,5H2,1H3

InChI Key

QNUINGUWIGWHOH-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC(=N1)C=O

Origin of Product

United States

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